molecular formula C18H13N5O2 B4302770 3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine

3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine

Cat. No. B4302770
M. Wt: 331.3 g/mol
InChI Key: BRBWPTPBALQJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activities.

Mechanism Of Action

The mechanism of action of 3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. This activity could make it useful for studying the function of these targets in biological systems.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine are not well characterized. However, it has been shown to have activity against certain enzymes and receptors, which could have downstream effects on biological processes.

Advantages And Limitations For Lab Experiments

One advantage of using 3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine in lab experiments is its potential specificity for certain targets. This could make it useful for studying the function of these targets in biological systems. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine. One area of interest is further investigation of its mechanism of action. This could help to better understand its potential applications in scientific research. Another direction is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in lab experiments. Additionally, further studies could be conducted to explore the potential biological activities of this compound and its derivatives.

Scientific Research Applications

3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has been studied for its potential applications in scientific research. One area of interest is its potential use as a tool for studying biological systems. This compound has been shown to have activity against certain enzymes and receptors, which could make it useful for studying their function.

properties

IUPAC Name

3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c19-17-16(23(24)25)18-20-14(12-7-3-1-4-8-12)11-15(22(18)21-17)13-9-5-2-6-10-13/h1-11H,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBWPTPBALQJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C(C(=NN23)N)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.